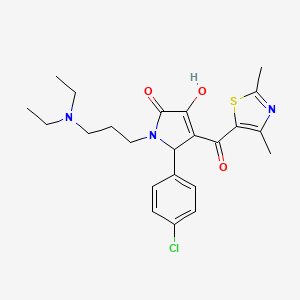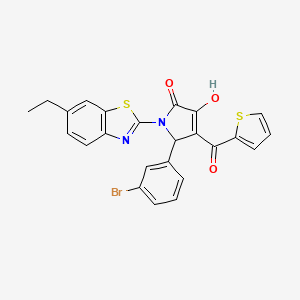![molecular formula C25H24N4O2S3 B12137599 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137599.png)
9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-9-metil-3-[(Z)-(4-oxo-2-tio-3-(4-metilbencil)-1,3-tiazolidin-5-ilideno)metil]-2-(tiomorfolin-4-il)-4H-pirido[1,2-a]pirimidina es un compuesto orgánico complejo con una estructura única que incluye un núcleo de pirido[1,2-a]pirimidin-4-ona, una porción de tiazolidin-5-ilideno y un anillo de tiomorfolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-oxo-9-metil-3-[(Z)-(4-oxo-2-tio-3-(4-metilbencil)-1,3-tiazolidin-5-ilideno)metil]-2-(tiomorfolin-4-il)-4H-pirido[1,2-a]pirimidina normalmente implica reacciones orgánicas de varios pasos. Los pasos clave incluyen la formación del núcleo de pirido[1,2-a]pirimidin-4-ona, la introducción de la porción de tiazolidin-5-ilideno y la unión del anillo de tiomorfolina. Los reactivos comunes utilizados en estas reacciones incluyen varios agentes alquilantes, agentes oxidantes y catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el desarrollo de catalizadores más eficientes. La escalabilidad de la síntesis es crucial para su aplicación en la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La porción de tiazolidin-5-ilideno se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes o aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los agentes nitrantes y los agentes sulfonantes se utilizan para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la porción de tiazolidin-5-ilideno puede producir sulfoxidos o sulfonas, mientras que la reducción de los grupos carbonilo puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, se estudia el compuesto por su potencial como molécula bioactiva. Se investigan sus interacciones con varios objetivos biológicos para comprender su mecanismo de acción y posibles aplicaciones terapéuticas.
Medicina
En química medicinal, se evalúa el compuesto por su potencial como candidato a fármaco. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato prometedor para el tratamiento de diversas enfermedades.
Industria
En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas. Su incorporación en polímeros y otros materiales puede mejorar su rendimiento y funcionalidad.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-9-metil-3-[(Z)-(4-oxo-2-tio-3-(4-metilbencil)-1,3-tiazolidin-5-ilideno)metil]-2-(tiomorfolin-4-il)-4H-pirido[1,2-a]pirimidina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas involucradas en varias vías biológicas. La estructura única del compuesto le permite unirse a estos objetivos con alta afinidad, modulando su actividad y conduciendo a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos similares
- 4-oxo-9-metil-3-[(Z)-(4-oxo-2-tio-3-(4-metilbencil)-1,3-tiazolidin-5-ilideno)metil]-2-(morfolin-4-il)-4H-pirido[1,2-a]pirimidina
- 4-oxo-9-metil-3-[(Z)-(4-oxo-2-tio-3-(4-metilbencil)-1,3-tiazolidin-5-ilideno)metil]-2-(piperidin-4-il)-4H-pirido[1,2-a]pirimidina
Unicidad
La singularidad de 4-oxo-9-metil-3-[(Z)-(4-oxo-2-tio-3-(4-metilbencil)-1,3-tiazolidin-5-ilideno)metil]-2-(tiomorfolin-4-il)-4H-pirido[1,2-a]pirimidina radica en su combinación específica de grupos funcionales y características estructurales. Esta combinación permite interacciones únicas con los objetivos moleculares y proporciona una reactividad química distinta en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C25H24N4O2S3 |
|---|---|
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O2S3/c1-16-5-7-18(8-6-16)15-29-24(31)20(34-25(29)32)14-19-22(27-10-12-33-13-11-27)26-21-17(2)4-3-9-28(21)23(19)30/h3-9,14H,10-13,15H2,1-2H3/b20-14- |
Clave InChI |
WHCOUYVCRVRALH-ZHZULCJRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)N5CCSCC5)/SC2=S |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)N5CCSCC5)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide](/img/structure/B12137540.png)
![N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137544.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137552.png)
![N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12137556.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12137578.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12137604.png)
![(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12137617.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137623.png)

![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137629.png)
